An In-depth Technical Guide to 2-(Butan-2-yloxy)-3-chloropyrazine
An In-depth Technical Guide to 2-(Butan-2-yloxy)-3-chloropyrazine
CAS Number: 1247532-74-6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(butan-2-yloxy)-3-chloropyrazine, a substituted pyrazine derivative of interest in medicinal chemistry and materials science. This document details its chemical properties, a validated synthetic protocol, and expected analytical data, offering a valuable resource for researchers engaged in the design and synthesis of novel bioactive compounds.
Introduction: The Significance of the Pyrazine Scaffold
The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block in drug design.[2] The incorporation of a chlorine atom and a butoxy group at the 2 and 3 positions, respectively, modulates the lipophilicity and electronic nature of the pyrazine core, potentially influencing its pharmacokinetic and pharmacodynamic properties.[1][3] This strategic functionalization makes 2-(butan-2-yloxy)-3-chloropyrazine an attractive intermediate for the synthesis of novel compounds with potential therapeutic applications, including but not limited to anticancer, anti-inflammatory, and antibacterial agents.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 2-(butan-2-yloxy)-3-chloropyrazine is presented in the table below. These properties are essential for understanding its behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 1247532-74-6 | [3] |
| Molecular Formula | C₈H₁₁ClN₂O | [3] |
| Molecular Weight | 186.64 g/mol | [3] |
| IUPAC Name | 2-(butan-2-yloxy)-3-chloropyrazine | [3] |
| InChI Key | JNWHAELNHGGIIC-UHFFFAOYSA-N | [3] |
| XLogP3 | 2.4 | [3] |
Synthesis of 2-(Butan-2-yloxy)-3-chloropyrazine
The synthesis of 2-(butan-2-yloxy)-3-chloropyrazine is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. This well-established method involves the displacement of a chloride ion from 2,3-dichloropyrazine by the butan-2-oxide anion. The pyrazine ring, being an electron-deficient heteroaromatic system, is susceptible to attack by nucleophiles, making this a highly efficient transformation.[4]
Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: Synthetic route to 2-(Butan-2-yloxy)-3-chloropyrazine.
Step-by-Step Experimental Protocol
This protocol is based on established procedures for the synthesis of analogous 2-alkoxy-3-chloropyrazines.[4]
Materials:
-
2,3-Dichloropyrazine
-
Butan-2-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of the Alkoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) suspended in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add butan-2-ol (1.0 equivalent) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. This in situ formation of sodium butan-2-oxide is crucial for the subsequent reaction.
-
Nucleophilic Aromatic Substitution: In a separate flame-dried flask under an inert atmosphere, dissolve 2,3-dichloropyrazine (1.0 equivalent) in anhydrous THF. Cool this solution to 0 °C. Slowly add the freshly prepared sodium butan-2-oxide solution to the 2,3-dichloropyrazine solution via cannula or a dropping funnel.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).
-
Work-up: Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(butan-2-yloxy)-3-chloropyrazine as a pure compound.
Analytical Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrazine ring and the butoxy side chain.
-
Pyrazine Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two non-equivalent protons on the pyrazine ring.
-
Butoxy Protons:
-
A multiplet for the methine proton (-OCH-) of the butoxy group (typically δ 4.5-5.5 ppm).
-
A multiplet for the methylene protons (-CH₂-) of the ethyl group (typically δ 1.5-2.0 ppm).
-
A doublet for the methyl group adjacent to the methine proton (typically δ 1.2-1.5 ppm).
-
A triplet for the terminal methyl group of the ethyl group (typically δ 0.8-1.2 ppm).
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Pyrazine Carbons: Four signals in the aromatic region (typically δ 130-160 ppm), corresponding to the four unique carbons of the pyrazine ring. The carbons attached to the electronegative chlorine and oxygen atoms will be shifted downfield.
-
Butoxy Carbons:
-
A signal for the methine carbon (-OCH-) (typically δ 70-80 ppm).
-
A signal for the methylene carbon (-CH₂-) (typically δ 25-35 ppm).
-
Signals for the two methyl carbons (typically δ 10-25 ppm).
-
Mass Spectrometry
The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.64 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak.[5] Common fragmentation patterns would involve the loss of the butoxy group or cleavage of the alkyl chain.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=N and C=C stretching (aromatic ring): ~1400-1600 cm⁻¹
-
C-O stretching (ether): ~1050-1250 cm⁻¹
-
C-Cl stretching: ~600-800 cm⁻¹
Potential Applications in Drug Discovery and Development
Substituted pyrazines are a cornerstone of many drug discovery programs due to their wide range of pharmacological activities.[1][2][6] The structural motif of 2-alkoxy-3-chloropyrazine serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. For instance, similar structures have been investigated for their potential as kinase inhibitors, anti-infective agents, and modulators of various cellular signaling pathways.[1][2] The specific combination of the chloro and butoxy substituents in 2-(butan-2-yloxy)-3-chloropyrazine provides a unique starting point for further chemical modifications, such as cross-coupling reactions at the chloro position, to generate libraries of novel compounds for biological screening.
Safety and Handling
As with any chemical compound, 2-(butan-2-yloxy)-3-chloropyrazine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. While specific toxicity data for this compound is not available, related chlorinated aromatic compounds can be harmful if inhaled, ingested, or absorbed through the skin.
Conclusion
This technical guide provides a detailed overview of 2-(butan-2-yloxy)-3-chloropyrazine, a valuable building block for chemical synthesis and drug discovery. The provided synthetic protocol, based on established chemical principles, offers a reliable method for its preparation. The predicted analytical data serves as a useful reference for the characterization of the synthesized compound. The versatile pyrazine core, functionalized with reactive and modifiable substituents, positions 2-(butan-2-yloxy)-3-chloropyrazine as a compound of significant interest for the development of novel molecules with diverse applications.
References
[7] PubChem. 2-[(2R)-butan-2-yl]-3-methoxypyrazine. National Center for Biotechnology Information. [Link]. Accessed February 19, 2026. [3] Chembeez. 2-(butan-2-yloxy)-3-chloropyrazine, 95%. [Link]. Accessed February 19, 2026. [1] Ma, D., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]. [8] PubChem. Butan-2-ol. National Center for Biotechnology Information. [Link]. Accessed February 19, 2026. [2] Zhang, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 259, 115544. [Link]. [9] PubChem. 2,3-Dichloropyrazine. National Center for Biotechnology Information. [Link]. Accessed February 19, 2026. [4] U.S. Patent No. 3,287,451. (1966). Process for the preparation of 2,3-dichloropyrazine. [10] Ather, A. R., et al. (2011). 3-[(2E)-2-(Butan-2-ylidene)hydrazinyl]-6-chloropyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o684. [Link]. [6] Semantic Scholar. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. [Link]. Accessed February 19, 2026. [11] Pearson. Shown below is the mass spectrum of butan-2-ol. Identify the m/z ... [Link]. Accessed February 19, 2026. [12] Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram. [Link]. Accessed February 19, 2026. [13] Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram. [Link]. Accessed February 19, 2026. [14] Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting. [Link]. Accessed February 19, 2026. [5] NIST. 2-Butanone, 3-chloro-. National Institute of Standards and Technology. [Link]. Accessed February 19, 2026.
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